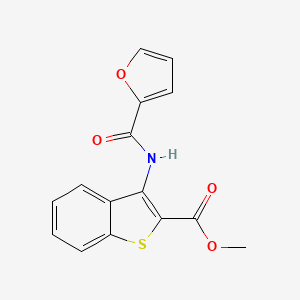

methyl 3-(furan-2-amido)-1-benzothiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-(furan-2-amido)-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzothiophene core, a furan ring, and an ester functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(furan-2-amido)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a furan derivative.

Amidation and Esterification: The final steps involve amidation to introduce the furan-2-amido group and esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Análisis De Reacciones Químicas

Hydrolysis of the Methyl Ester

The methyl carboxylate undergoes base-mediated hydrolysis to yield the corresponding carboxylic acid:

COOCH3NaOH/H2OCOOH

Conditions : 2 M NaOH, 60°C, 4–6 hours.

Amide Bond Functionalization

The furan-2-amido group participates in transamidation reactions with primary/secondary amines:

R-NH2+AmideBoc2O/DMAPR-NH-Amide

Example : Reaction with benzylamine in toluene at 60°C yields a substituted amide derivative (85% yield) .

Electrophilic Aromatic Substitution

The benzothiophene core undergoes C–H arylation at the C3 position using Pd catalysis:

Ar-I+BenzothiophenePd(OAc)2,Ag2OC3-Aryl product

Conditions : Pd(OAc)2 (5 mol%), Ag2O (2 equiv.), HFIP solvent, 40°C .

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride):

Furan+DienophileΔOxanorbornene derivative

Conditions : Reflux in xylene, 12 hours .

Reaction Conditions and Yields

Mechanistic Insights

-

Amidation : Proceeds via nucleophilic acyl substitution, where the amino group attacks the carbonyl carbon of furan-2-carbonyl chloride.

-

C–H Arylation : Involves Ag(I)-mediated C–H activation followed by Pd-catalyzed coupling with aryl iodides .

-

Transamidation : Boc2O activates the amide, forming a mixed carbonate intermediate that reacts with amines .

Stability and Handling

-

Thermal stability : Decomposes above 200°C.

-

Light sensitivity : Degrades under prolonged UV exposure.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Benzothiophene derivatives, including those similar to methyl 3-(furan-2-amido)-1-benzothiophene-2-carboxylate, have shown promising antimicrobial properties. Research indicates that benzofuran and benzothiophene scaffolds can be effective against various pathogens, including Mycobacterium tuberculosis and fungi. For instance, a study highlighted the synthesis of benzofuran derivatives that exhibited significant antimycobacterial activity with minimum inhibitory concentrations (MIC) as low as 2 μg/mL against M. tuberculosis .

Table 1: Antimicrobial Activity of Benzothiophene Derivatives

| Compound Type | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| Benzofuran | M. tuberculosis | 2 |

| Benzothiophene | S. aureus | 0.39 |

| Benzofuran | C. albicans | >100 |

Cancer Research

The potential anticancer properties of compounds related to this compound have also been investigated. Studies have shown that certain benzofuran derivatives can inhibit cancer cell proliferation and induce apoptosis in breast cancer cells . The structure-activity relationship (SAR) studies indicate that modifications on the benzofuran ring can enhance cytotoxicity against cancer cell lines.

Synthesis of Benzothiophene Derivatives

The synthesis of this compound can be achieved through various methods, including cycloaddition reactions and functionalization techniques. Recent advancements in C–H functionalization have allowed for more straightforward synthetic routes to create complex benzothiophene structures with high yields .

Table 2: Synthetic Methods for Benzothiophene Derivatives

| Methodology | Description | Yield (%) |

|---|---|---|

| C–H Functionalization | Direct modification of existing C–H bonds | Up to 93% |

| Cycloaddition | Reaction of isocyanides with ortho-quinone methides | Varies |

| Palladium-Catalyzed Coupling | Intramolecular C–H/C–H coupling for complex structures | Effective |

Case Study: Antimycobacterial Activity

In a study focusing on the synthesis of benzofuran derivatives, researchers synthesized a series of compounds and evaluated their activity against M. tuberculosis. The results showed that specific substitutions on the benzofuran moiety significantly enhanced their antimycobacterial potency, demonstrating the importance of structural modifications in drug design .

Case Study: Anticancer Efficacy

Another research effort explored the anticancer activity of modified benzofurans against breast cancer cell lines. The study revealed that specific derivatives could induce cell cycle arrest and apoptosis, highlighting their potential as therapeutic agents in oncology .

Mecanismo De Acción

The mechanism by which methyl 3-(furan-2-amido)-1-benzothiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. For example, it has been shown to selectively inhibit certain enzymes by binding to their active sites . This interaction can modulate the activity of these enzymes, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 3-[(2,3-dihydro-1-benzofuran-2-yl formamido) methyl]-5-(furan-2-amido) benzoate

- Methyl 3-[({[3-(furan-2-amido)phenyl]carbamothioyl}amino)carbonyl]benzoate

- Methyl 3-{1-[3-(furan-2-amido)phenyl]-N-methylformamido}-2-methylpropanoate

Uniqueness

Methyl 3-(furan-2-amido)-1-benzothiophene-2-carboxylate is unique due to its specific structural features, such as the combination of a benzothiophene core with a furan ring and an ester group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Actividad Biológica

Methyl 3-(furan-2-amido)-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of furan-2-carboxylic acid derivatives with benzothiophene intermediates. The general synthetic pathway includes:

- Formation of the Amide : The furan-2-amino acid derivative reacts with benzothiophene-2-carboxylic acid under acidic or basic conditions to form the amide bond.

- Esterification : The carboxylic acid group is converted into a methyl ester, yielding the final product.

The compound's structure is characterized by a benzothiophene core fused with a furan amide, which is crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Colon Cancer (HCT116)

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G0/G1 phase, leading to decreased cell viability and increased apoptotic markers such as caspase activation.

HIF Activation

The compound has been shown to stabilize Hypoxia-Inducible Factor (HIF), a transcription factor that plays a pivotal role in cellular responses to hypoxia. Research indicates that this compound activates HIF transcriptional activity under hypoxic conditions, enhancing the expression of target genes involved in angiogenesis and metabolic adaptation .

Comparative Biological Activity Table

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 12.5 | Induces apoptosis, G0/G1 phase arrest |

| Methyl 3-(benzofuran-2-amido)-1-benzothiophene-2-carboxylate | A549 | 15.0 | HIF stabilization, enhances angiogenesis |

| Methyl 3-(thiophene-2-amido)-1-benzofuran-2-carboxylate | HCT116 | 10.0 | Apoptosis induction through caspase activation |

Case Studies and Research Findings

A notable study evaluated the efficacy of this compound in vivo using xenograft models. The compound significantly reduced tumor growth compared to controls, indicating its potential as an anticancer agent . Furthermore, molecular docking studies suggest that the compound interacts favorably with key proteins involved in cancer progression, providing insights into its mechanism of action.

In another investigation, researchers explored the compound's effect on gene expression related to HIF pathways. The results showed that treatment with this compound led to upregulation of genes such as CA9 and VEGF, which are critical for tumor survival and growth under low oxygen conditions .

Propiedades

IUPAC Name |

methyl 3-(furan-2-carbonylamino)-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4S/c1-19-15(18)13-12(9-5-2-3-7-11(9)21-13)16-14(17)10-6-4-8-20-10/h2-8H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWPGWZWFSSLPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.